3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Overview
Description
3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a benzylpiperidine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzylpiperidine Moiety: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation to yield 4-benzylpiperidine.
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives.
Coupling Reaction: The final step involves coupling the benzylpiperidine moiety with the quinazolinone core under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-pressure reactors for hydrogenation steps and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of N-substituted quinazolinone derivatives.
Scientific Research Applications
3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Pharmacology: It is investigated for its interactions with various neurotransmitter systems, including dopamine and serotonin.
Biochemistry: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets in the body. The compound is known to interact with neurotransmitter receptors and enzymes, modulating their activity. For instance, it may inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft, which is beneficial in the treatment of Alzheimer’s disease . Additionally, it may interact with dopamine and serotonin receptors, influencing mood and behavior .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine structure but lacking the quinazolinone core.
3-(1-Benzylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine: A compound with a triazolopyridine core instead of a quinazolinone core.
Uniqueness
3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combined quinazolinone and benzylpiperidine structures, which confer specific biological activities not observed in the similar compounds mentioned above. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
3-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-22(12-15-26-17-24-21-9-5-4-8-20(21)23(26)28)25-13-10-19(11-14-25)16-18-6-2-1-3-7-18/h1-9,17,19H,10-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUSWGFPVJOYJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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